Anhidroepiophiobolina A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anhydroepiophiobolin A es un metabolito fúngico sesterterpenoide que se ha encontrado en diversas especies del género Bipolaris, incluyendo Bipolaris oryzae . Es un análogo deshidratado de la ofiobolina, epimerizado en la posición C6 . Este compuesto es conocido por su amplio perfil biológico, exhibiendo actividades antibacterianas, antifúngicas, antitumorales y herbicidas .

Aplicaciones Científicas De Investigación

Biological Activities and Mechanisms

Anticancer Properties

Anhydroepiophiobolin A has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in multiple human cancer cell lines, including glioma and melanoma models. For instance, studies show that concentrations as low as 1 µM can reduce cell viability by 50% within three days of treatment .

The mechanism of action appears to involve the targeting of mitochondrial functions and disruption of cellular homeostasis. Anhydroepiophiobolin A has been shown to covalently modify proteins involved in mitochondrial respiration, leading to increased oxidative stress and subsequent cell death . Additionally, its ability to inhibit calmodulin suggests a multifaceted approach to disrupting cancer cell survival pathways .

Phytotoxic Effects

Beyond its anticancer properties, Anhydroepiophiobolin A exhibits phytotoxic effects, making it a candidate for agricultural applications. It has been reported to inhibit the growth of various plant species, potentially serving as a natural herbicide . The compound's ability to induce apoptosis-like cell death in plant cells further underscores its potential utility in managing plant pathogens .

Table 1: Summary of Key Research Findings on Anhydroepiophiobolin A

Case Study Insights

A notable case study involved the administration of Anhydroepiophiobolin A in a mouse model bearing B16F10 melanoma tumors. The compound was administered intraperitoneally at doses of 10 mg/kg, resulting in a significant enhancement of survival rates compared to control groups. This study highlights the compound's potential as a therapeutic agent in combating resistant cancer phenotypes .

Therapeutic Potential Beyond Oncology

Recent investigations have also suggested the potential application of Anhydroepiophiobolin A in neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier positions it as a candidate for further exploration in treating neurological disorders characterized by oxidative stress and mitochondrial dysfunction .

Mecanismo De Acción

El mecanismo de acción de Anhydroepiophiobolin A implica su interacción con varios objetivos y vías moleculares . Ejerce sus efectos induciendo la apoptosis en las células cancerosas, inhibiendo el crecimiento bacteriano y fúngico, y alterando la fotosíntesis en las plantas . La citotoxicidad del compuesto se atribuye a su capacidad para interferir con los procesos celulares, lo que lleva a la muerte celular .

Compuestos similares:

Anhydroophiobolin A: Este compuesto está estrechamente relacionado con Anhydroepiophiobolin A pero es un componente menor que se epimeriza fácilmente para formar Anhydroepiophiobolin A en condiciones controladas.

Singularidad: Anhydroepiophiobolin A es único debido a su epimerización específica en la posición C6, que lo distingue de otras ofiobolinas.

Análisis Bioquímico

Biochemical Properties

Anhydroepiophiobolin A interacts with various biomolecules, leading to its cytotoxic and phytotoxic effects. It has been found to be cytotoxic to HepG2 and K562 cells, as well as A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells

Cellular Effects

Anhydroepiophiobolin A has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in certain cell lines

Temporal Effects in Laboratory Settings

Current information suggests that it maintains its cytotoxic properties over time .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Anhydroepiophiobolin A se obtiene principalmente de fuentes naturales, específicamente de especies fúngicas como Bipolaris oryzae . El compuesto se produce junto con otras ofiobolinas durante la degradación de la ofiobolina A . Las rutas sintéticas para Anhydroepiophiobolin A implican la degradación controlada de la ofiobolina A en condiciones específicas que promueven la epimerización en la posición C6 .

Métodos de producción industrial: El proceso implica cultivar la especie fúngica en condiciones óptimas para maximizar el rendimiento de Anhydroepiophiobolin A .

Análisis De Reacciones Químicas

Tipos de reacciones: Anhydroepiophiobolin A experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar Anhydroepiophiobolin A.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir Anhydroepiophiobolin A.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de Anhydroepiophiobolin A .

Comparación Con Compuestos Similares

Anhydroophiobolin A: This compound is closely related to anhydroepiophiobolin A but is a minor component that readily epimerises to form anhydroepiophiobolin A under controlled conditions.

Uniqueness: Anhydroepiophiobolin A is unique due to its specific epimerisation at the C6 position, which distinguishes it from other ophiobolins.

Actividad Biológica

Anhydroepiophiobolin A is a sesterterpene derivative with significant biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of Anhydroepiophiobolin A, including its mechanisms of action, case studies, and relevant research findings.

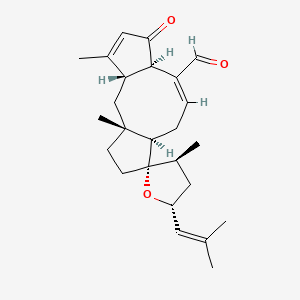

Chemical Structure and Properties

Anhydroepiophiobolin A is structurally related to ophiobolin A, a known fungal secondary metabolite. The compound exhibits a tricyclic 5-8-5 carbotricyclic skeleton typical of sesterterpenoids, which contributes to its biological activities. The compound's chemical properties enable it to interact with various biological targets, leading to its therapeutic potential.

Biological Activities

1. Anticancer Activity

Anhydroepiophiobolin A has demonstrated promising anticancer properties across various studies:

- In Vitro Studies : Research indicates that Anhydroepiophiobolin A exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 6.49 μM against HepG2 liver cancer cells and 4.06 μM against K562 leukemia cells, indicating potent antiproliferative activity .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometric analyses. It appears to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation and apoptosis .

- In Vivo Studies : In animal models, Anhydroepiophiobolin A has been effective against glioblastoma and melanoma. It significantly improved survival rates in mice bearing orthotopic U251-LUC tumors when administered at doses of 10 mg/kg . Additionally, it showed the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors .

2. Antimicrobial Activity

Anhydroepiophiobolin A exhibits antimicrobial properties that make it a potential agent against resistant bacterial strains:

- Broad Spectrum Activity : The compound has been reported to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . This suggests its utility in addressing antibiotic resistance.

Case Studies

Case Study 1: Efficacy Against Glioblastoma

A study evaluated the effects of Anhydroepiophiobolin A on glioblastoma cells in vitro and in vivo. The results indicated that treatment with the compound led to significant reductions in tumor growth and improved survival rates in mouse models. The study highlighted the compound's unique mechanism of inducing non-apoptotic cell death pathways, which could be beneficial for treating apoptosis-resistant tumors .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of Anhydroepiophiobolin A against various bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activities of Anhydroepiophiobolin A:

Propiedades

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-MUKMEUIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.